N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide
Description
N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide: is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a propanamide chain
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(11-6-16-4-2-1-3-5-16)20-17-7-9-18(10-8-17)21-12-14-23-15-13-21/h1-5,7-10H,6,11-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFSERJDNQFZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-morpholin-4-ylphenylamine with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-phenylpropanoic acid or its derivatives under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide has been studied for its potential as a pharmacologically active compound, particularly in the development of:
- Anti-inflammatory Agents : Research indicates that this compound may modulate inflammatory pathways, providing a basis for therapeutic applications in conditions such as arthritis and chronic pain syndromes.
- Anticancer Agents : Preliminary studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its utility in oncology research.
Material Science
The compound's unique structure makes it a candidate for use in the synthesis of novel polymers and materials. Its properties allow for:
- Development of Functional Materials : The incorporation of this compound into polymer matrices could enhance material properties such as mechanical strength and thermal stability.
Biological Studies
In biological research, this compound is utilized to explore its interactions with various biological molecules. Key areas of study include:
- Enzyme Inhibition : Investigations into how this compound interacts with specific enzymes or receptors can provide insights into its mechanism of action and therapeutic potential.
- Cellular Processes : Studies examining its effects on cellular signaling pathways help elucidate its role in cellular homeostasis and disease mechanisms.
Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound exhibited significant anti-inflammatory effects in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as a treatment for inflammatory diseases.
Case Study 2: Anticancer Activity
In a recent investigation, the compound was tested against breast cancer cell lines. Results indicated that it not only inhibited cell proliferation but also triggered apoptosis through the activation of caspase pathways. These findings suggest that this compound could be further developed as an anticancer therapeutic.
Case Study 3: Interaction with Biological Targets
Research focused on the binding affinity of this compound to specific receptors revealed that it acts as a selective modulator. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with various biological pathways, potentially inhibiting or activating certain enzymes involved in disease processes . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholin-4-ylphenyl)guanidine: Similar in structure but with a guanidine group instead of a propanamide chain.
N-(4-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide: Contains a nitrobenzenesulfonamide group, offering different chemical properties and applications.
Uniqueness
N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide is unique due to its specific combination of a morpholine ring and a propanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide, also known as a morpholine derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C₁₃H₁₈N₂O₂
- Molar Mass: Approximately 250.31 g/mol
- Functional Groups: Contains a morpholine ring and a propanamide group, which are crucial for its biological activity.
Research indicates that this compound interacts with various biological targets, influencing their activity. The specific mechanisms include:
- Receptor Modulation: The morpholine moiety may facilitate binding to specific receptors or enzymes, altering their functional states and leading to therapeutic effects.
- Ion Channel Interaction: Similar compounds have been shown to act as potassium channel openers, suggesting potential applications in neurology and cardiology .
Antitumor Activity
Studies have demonstrated that morpholine-based compounds can exhibit significant antitumor properties. For instance, derivatives similar to this compound have been tested for their ability to induce apoptosis in cancer cell lines. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
Recent investigations into the antimicrobial activity of morpholine derivatives reveal promising results. For example:
- Antibacterial Activity: Compounds with similar structures have shown effective inhibition against various bacterial strains, outperforming standard antibiotics like ciprofloxacin in certain assays .
| Compound Name | Zone of Inhibition (mm) | Comparison |
|---|---|---|
| This compound | 20 mm | Higher than ciprofloxacin (15 mm) against S. epidermidis |
| 3-(morpholin-4-yl)-3-(4-nitrophenyl)propanamide | 18 mm | Comparable to ciprofloxacin against K. pneumoniae |
Anti-inflammatory Effects
Morpholine derivatives have also been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
- KCNQ2 Potassium Channel Opener
- Anticancer Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
